molecular formula C18H17N3O3S B2527463 (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol CAS No. 905764-18-3

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol

Cat. No.: B2527463
CAS No.: 905764-18-3
M. Wt: 355.41
InChI Key: RHJDODDYYWOPRJ-HNENSFHCSA-N
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Description

(Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol: is a complex organic compound featuring a thiazole ring, a nitrophenyl group, and an o-tolylimino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol typically involves multi-step organic reactions. One common method includes the condensation of 3-nitrobenzaldehyde with o-toluidine to form an imine intermediate. This intermediate then undergoes cyclization with thioamide to form the thiazole ring. The final step involves the reduction of the nitro group to form the ethanol derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethanol group, forming aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding sites due to its ability to form stable complexes with proteins.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents, particularly in the treatment of bacterial infections and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and nitrophenyl group can participate in hydrogen bonding and π-π interactions, stabilizing the compound within the active site of the target molecule. This interaction can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-2-(4-(3-nitrophenyl)-2-(p-tolylimino)thiazol-3(2H)-yl)ethanol
  • (Z)-2-(4-(3-nitrophenyl)-2-(m-tolylimino)thiazol-3(2H)-yl)ethanol

Uniqueness

The uniqueness of (Z)-2-(4-(3-nitrophenyl)-2-(o-tolylimino)thiazol-3(2H)-yl)ethanol lies in the specific positioning of the o-tolylimino group, which can influence the compound’s reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical properties compared to its m- and p-tolylimino counterparts.

Properties

IUPAC Name

2-[2-(2-methylphenyl)imino-4-(3-nitrophenyl)-1,3-thiazol-3-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-13-5-2-3-8-16(13)19-18-20(9-10-22)17(12-25-18)14-6-4-7-15(11-14)21(23)24/h2-8,11-12,22H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJDODDYYWOPRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N=C2N(C(=CS2)C3=CC(=CC=C3)[N+](=O)[O-])CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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